molecular formula C19H14BrClO3 B4938701 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE

4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE

Cat. No.: B4938701
M. Wt: 405.7 g/mol
InChI Key: JNOVICOHAVLBFG-UHFFFAOYSA-N
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Description

4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is a complex organic compound that combines a bromonaphthalene moiety with a chloromethylphenoxyacetate group

Preparation Methods

The synthesis of 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE typically involves a multi-step process. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Preparation of 4-Chloro-2-Methylphenoxyacetic Acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Esterification: The final step involves the esterification of 4-bromonaphthalene with 4-chloro-2-methylphenoxyacetic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals or agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar compounds to 4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE include:

    4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE: Contains a butyrate group, offering different chemical properties and reactivity.

    4-BROMONAPHTHALEN-1-YL 2-(4-CHLORO-2-METHYLPHENOXY)VALERATE: Features a valerate group, which may influence its biological activity and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications through chemical modifications.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl) 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClO3/c1-12-10-13(21)6-8-17(12)23-11-19(22)24-18-9-7-16(20)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVICOHAVLBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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